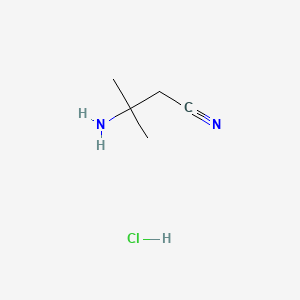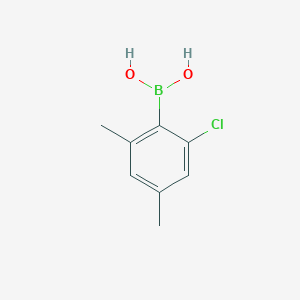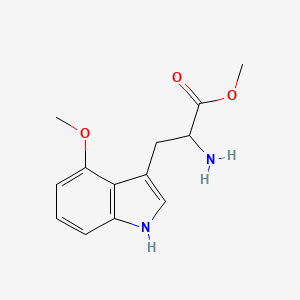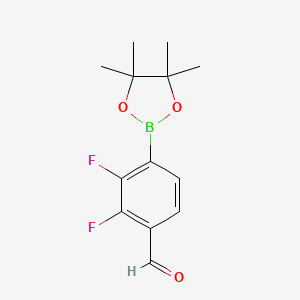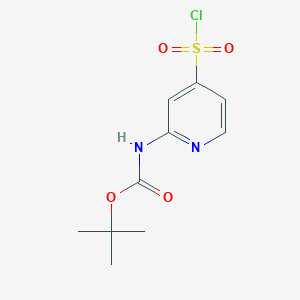
tert-Butyl (4-(chlorosulfonyl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorosulfonyl-substituted pyridine derivative. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, chlorosulfonyl chloride, and pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while hydrolysis can produce amines and acids .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in probing the active sites of enzymes and studying protein-ligand interactions .
Medicine: In medicinal chemistry, tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is investigated for its potential therapeutic applications. It is explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
- tert-Butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
Comparison: tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties compared to other similar compounds. The pyridinyl group can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity .
Conclusion
tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its mechanisms of action.
Propiedades
Fórmula molecular |
C10H13ClN2O4S |
|---|---|
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chlorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
Clave InChI |
LSKSPRLQLHXPLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
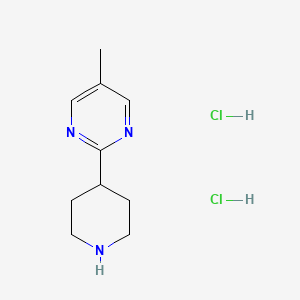

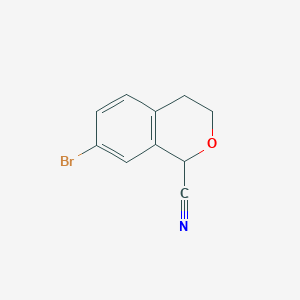
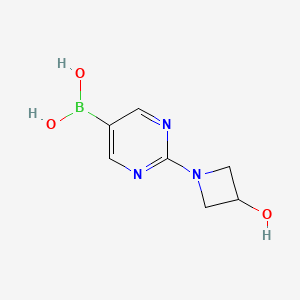
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
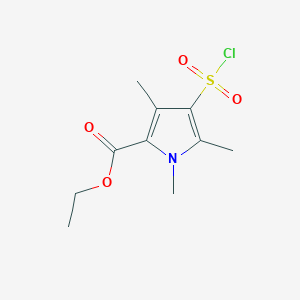

![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
